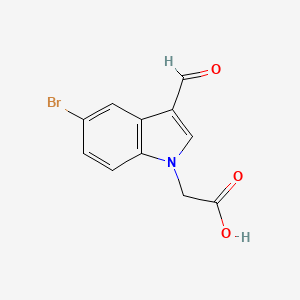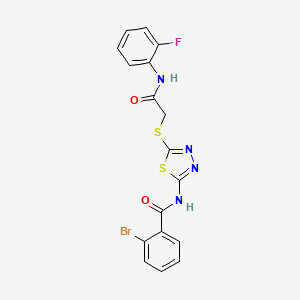![molecular formula C10H15N3O3 B2634340 methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans CAS No. 1820579-39-2](/img/structure/B2634340.png)
methyl 1-[2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate, trans
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of cyclohexane, which is a six-membered ring structure, with a triazole group and a carboxylate group attached. The triazole group is a five-membered ring containing two nitrogen atoms, and the carboxylate group is a carbon double-bonded to an oxygen and single-bonded to a hydroxyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a [3+2] cycloaddition reaction, and the introduction of the carboxylate group, possibly through a carboxylation reaction .Molecular Structure Analysis
The cyclohexane ring in this compound can adopt various conformations, with the most stable being the chair conformation. The triazole and carboxylate groups could influence the conformational stability .Chemical Reactions Analysis
The triazole group can participate in various reactions, such as nucleophilic substitutions, while the carboxylate group can undergo reactions typical of carboxylic acids, such as esterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents .Scientific Research Applications
Novel Triazole Derivatives in Drug Development
Triazole derivatives have been extensively studied for their potential in developing new drugs with diverse biological activities. These compounds have shown considerable interest due to their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. Their structural variations allow for significant versatility in designing targeted therapeutic agents. Studies have focused on the synthesis and biological evaluation of triazole derivatives as potential pharmaceuticals, highlighting the ongoing need for new, more efficient preparations that address current issues in green chemistry, energy saving, and sustainability (Ferreira et al., 2013).
Synthetic Routes for Triazole Derivatives
The synthesis of 1,2,3-triazoles involves various synthetic protocols, including copper and non-copper catalyzed methods, highlighting the broad spectrum of biological activities of these compounds. This versatility underscores the triazole ring's importance in drug discovery and the development of new chemical entities with potential therapeutic applications (Kaushik et al., 2019).
Triazole-Containing Scaffolds in Drug Discovery
1,2,4-Triazole-containing scaffolds are significant in pharmaceutical research, especially in developing drugs against cancer, microbes, and various diseases. The pharmacological significance of these scaffolds has led to the exploration of new methodologies for creating triazole derivatives, promising avenues for discovering new drug candidates (Nasri et al., 2021).
Eco-friendly Synthesis of Triazoles
Advances in the eco-friendly synthesis of 1,2,3-triazoles highlight the importance of developing sustainable methods that provide advantages such as shorter reaction times, easier work-up, and higher yields. These methodologies are not only beneficial for drug synthesis but also applicable in industrial processes, indicating the wide-ranging applications of triazoles beyond pharmaceuticals (de Souza et al., 2019).
Corrosion Inhibition
1,2,3-Triazole derivatives have also been explored for their applications in corrosion inhibition for metals and alloys. These compounds have shown good efficiency as corrosion inhibitors, which is valuable for protecting industrial materials in aggressive media, further demonstrating the versatility of triazole derivatives in applications beyond the biomedical field (Hrimla et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 1-[(1R,2R)-2-hydroxycyclohexyl]triazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3/c1-16-10(15)7-6-13(12-11-7)8-4-2-3-5-9(8)14/h6,8-9,14H,2-5H2,1H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGODSZVUMNXWHB-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=N1)C2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CN(N=N1)[C@@H]2CCCC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1-[(1R,2R)-2-hydroxycyclohexyl]-1H-1,2,3-triazole-4-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Morpholino-2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2634257.png)
![Ethyl 2-[(5-bromo-2-chloropyridin-3-yl)formamido]propanoate](/img/structure/B2634258.png)
![[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2634260.png)
![N-[(1-Aminocyclohexyl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride](/img/structure/B2634262.png)
![N-benzyl-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2634263.png)




![5-[(3-methylphenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B2634268.png)


![3-[(3S,4R)-3-Cyano-4-phenylpyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2634276.png)
![2-(4-methylphenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B2634277.png)